REACTION_CXSMILES
|
[O-2].[Zn+2:2].[C:3]1([P:9](=[O:12])([OH:11])[OH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[C:3]1([P:9](=[O:10])([O-:12])[O-:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Zn+2:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
8.51 kg
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
1.67 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Quantity
|
9.43 kg
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
(solid concentration in total mixture: 52% by mass)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was mixed for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was dried for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
with mixing
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
CUSTOM
|
Details
|
provided with the apparatus surface
|
Type
|
CUSTOM
|
Details
|
further dried for 70 minutes under reduced pressure
|
Duration
|
70 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |